1,2,3-Triphenyl-1,3-diazinane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-triphenyl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-4-11-19(12-5-1)22-23(20-13-6-2-7-14-20)17-10-18-24(22)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMIDQHSSHBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1,3 Diazinane Derivatives
General Methodologies for Diazinane Ring Formation
The construction of the 1,3-diazinane ring can be achieved through various synthetic routes, primarily involving the formation of two new carbon-nitrogen bonds. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization reactions are a primary means of forming the 1,3-diazinane ring, where a linear precursor containing the necessary atoms is induced to form the cyclic structure. smolecule.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. frontiersin.orgmdpi.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net For the synthesis of 1,3-diazinane derivatives, an MCR could conceivably involve a 1,3-diamine, an aldehyde, and a nucleophilic component. While a specific MCR for 1,2,3-triphenyl-1,3-diazinane is not documented, the Biginelli reaction, a well-known MCR, produces dihydropyrimidinones, which are structurally related to 1,3-diazinane-2-ones. researchgate.net A hypothetical MCR for a triphenyl-1,3-diazinane could involve the reaction of N,N'-diphenyl-1,3-propanediamine, benzaldehyde (B42025), and a suitable third component under catalytic conditions.
A study on the synthesis of pyrimidine-fused pyrazolo[3,4-b] pyridine (B92270) derivatives utilized a three-component reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine with an aldehyde and ethyl acetoacetate (B1235776) or dimedone in the presence of acetic acid. frontiersin.org This highlights the utility of MCRs in generating complex heterocyclic systems related to 1,3-diazinanes.
Table 1: Examples of Multicomponent Reactions in the Synthesis of Heterocycles
| Reactants | Catalyst/Solvent | Product Type | Reference |
| Vanillic aldehydes, N-methylthiourea, methyl acetoacetate | HCl / ANP | Tetrahydropyrimidine (THPM) derivatives | frontiersin.org |
| Benzaldehyde, malononitrile, hydrazine (B178648) hydrate, ethyl acetoacetate | Taurine / Water | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |
| 3-Amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine, aldehyde, ethyl acetoacetate/dimedone | Acetic acid | Pyrimidine-fused pyrazolo[3,4-b] pyridine and hexahydroquinazoline derivatives | frontiersin.org |
This table presents examples of multicomponent reactions for the synthesis of various heterocyclic compounds, illustrating the general principles that could be applied to 1,3-diazinane synthesis.
Condensation reactions are a fundamental and widely used method for the synthesis of the 1,3-diazinane ring. smolecule.com This approach typically involves the reaction of a 1,3-diamine with a suitable dicarbonyl compound or its equivalent, such as an aldehyde or ketone, often under acidic or basic catalysis to facilitate the cyclization. smolecule.comontosight.ai For the synthesis of a C2-phenyl substituted 1,3-diazinane, the condensation of a 1,3-propanediamine with benzaldehyde is a classic example.
For instance, the synthesis of 5-[(1-acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves the condensation of 1-acetylindole (B1583761) with a diazinane trione (B1666649) precursor, often catalyzed by a base like piperidine (B6355638) or an acid like acetic acid. Similarly, the synthesis of arylaminomethylidene of diazinetriones has been achieved through the condensation of N-arylformamides with pyrimidinetriones in refluxing acetic acid. nih.gov
A general procedure for the synthesis of 4-hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione involves the condensation of (2E)-1,3-diphenylprop-2-en-1-one with thiourea (B124793) in the presence of potassium hydroxide. nih.gov
Table 2: Examples of Condensation Reactions for 1,3-Diazinane and Related Structures
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| (2E)-1,3-Diphenylprop-2-en-1-one | Thiourea | KOH, Ethanol, 10 h | 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione | nih.gov |
| 1-Acetylindole | Diazinane trione precursor | Base (piperidine) or Acid (acetic acid) | 5-[(1-Acetylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione | |
| N-Arylformamide | Pyrimidinetrione | Acetic acid, reflux | Arylaminomethylidene of diazinetriones | nih.gov |
This table provides examples of condensation reactions used to form 1,3-diazinane and related heterocyclic rings.
Addition-cyclization sequences offer another strategic route to the 1,3-diazinane ring. This two-step process typically begins with an intermolecular addition reaction, such as a Michael addition, followed by an intramolecular cyclization to form the heterocyclic ring. nih.gov This strategy allows for the controlled construction of the ring system.
Aza-Michael addition followed by intramolecular cyclization is a known method for forming nitrogen-containing heterocycles. nih.gov In the context of 1,3-diazinane synthesis, a suitably functionalized Michael acceptor could react with a dinucleophile like a 1,3-diamine. The initial conjugate addition would be followed by a ring-closing condensation. Rhodium-catalyzed domino conjugate addition-cyclization reactions have been developed for the synthesis of various N- and O-heterocycles, showcasing the power of this approach. campushomepage.com
To achieve the target structure of this compound, methods for introducing phenyl groups at both the nitrogen and carbon atoms of the diazinane ring are necessary. The C2-phenyl group can be introduced via the condensation with benzaldehyde as mentioned previously. The introduction of phenyl groups at the N1 and N3 positions requires specific N-arylation techniques.
N-arylation is a crucial transformation in organic synthesis for the formation of a carbon-nitrogen bond between an amine and an aryl group. Several powerful methods have been developed for this purpose, with transition-metal-catalyzed cross-coupling reactions being the most prominent.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the N-arylation of a broad range of amines, including heterocyclic amines, with aryl halides or triflates. While specific examples for 1,3-diazinanes are not abundant, the principles of this reaction are applicable. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another important method. Modern variations of this reaction often use diamine ligands and can be performed under milder conditions than the classical Ullmann reaction. Copper-catalyzed N-arylation has been successfully applied to various nitrogen heterocycles. acs.org
In a study focused on synthesizing N-aryl derivatives of 1,3-diazinane-5-carboxamide, various aryl moieties were introduced, demonstrating the feasibility of N-arylation on the diazinane scaffold. researchgate.netnih.gov
Table 3: General Conditions for N-Arylation Reactions
| Reaction Type | Catalyst/Ligand | Reactants | General Conditions | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos) | Amine, Aryl halide/triflate, Base (e.g., NaOtBu) | Anhydrous solvent (e.g., Toluene), elevated temperature | N/A |
| Copper-Catalyzed N-Arylation | CuI, Diamine ligand | Amine, Aryl iodide/bromide, Base (e.g., K₂CO₃) | Solvent (e.g., Dioxane), elevated temperature | acs.org |
This table outlines general conditions for common N-arylation reactions that could be applied to the 1,3-diazinane ring system. Specific conditions would need to be optimized for the particular substrate.
Strategies for Introducing Phenyl Substituents at Nitrogen and Carbon Centers
Carbon-Carbon Bond Formation for Phenyl Group Incorporation
The incorporation of phenyl groups onto the diazinane skeleton is a critical aspect of synthesizing the target compound, this compound. This can be achieved either by using phenyl-substituted starting materials prior to cyclization or by direct C-H functionalization of a pre-formed diazinane ring.
Modern synthetic methods offer powerful tools for creating carbon-carbon bonds. Cross-Dehydrogenative Coupling (CDC) reactions, for instance, represent a state-of-the-art approach that avoids the pre-functionalization of substrates. scholaris.ca This strategy involves the direct coupling of two different C-H bonds, formally eliminating hydrogen gas (H₂). scholaris.ca In the context of diazinane synthesis, a CDC reaction could potentially couple a C-H bond on the heterocyclic ring with a phenyl source like benzene, often facilitated by a copper or iron catalyst.
Another powerful technique involves radical reactions, where a carbon-centered radical on the diazinane ring could be intercepted by an aromatic coupling partner. libretexts.org However, the most straightforward and common strategy is to construct the ring from precursors that already contain the necessary phenyl groups. For example, the condensation of N,N'-diphenyl-1,2-diaminoethane with benzaldehyde would directly yield the desired triphenyl-substituted backbone. The formation of C-C bonds through nucleophilic attack of cyanide ions on halogenoalkanes or carbonyl compounds is a fundamental strategy for extending carbon chains, which can be adapted to build substituted precursors for cyclization. cognitoedu.org
| Method | Description | Potential Reagents | Reference Principle |
|---|---|---|---|
| Precursor Synthesis | Building the acyclic precursor with phenyl groups already in place before the final ring-closing step. | Aniline, Benzaldehyde, N,N'-diphenyl-1,2-diaminoethane | Classical condensation chemistry thieme-connect.de |
| Cross-Dehydrogenative Coupling (CDC) | Direct formation of a C-C bond between a C-H bond on the diazinane ring and a phenyl source. | Diazinane precursor, Benzene, Copper or Iron catalyst, Oxidant (e.g., TBHP) | Modern C-H functionalization scholaris.ca |
| Radical Arylation | Generation of a radical on the diazinane backbone followed by reaction with a phenylating agent. | Diazinane precursor, Radical initiator (e.g., AIBN), Phenyl source | Radical C-C bond formation libretexts.org |
Specific Synthetic Routes Applicable to Triphenyl Diazinanes
Synthesizing the specific this compound molecule benefits from advances in catalysis that improve efficiency, selectivity, and environmental footprint.
Novel Catalyst Systems in Diazinane Synthesis
The development of novel catalysts is crucial for advancing the synthesis of complex heterocyclic frameworks like diazinanes. These catalysts can offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.
There is a significant trend in organic synthesis toward replacing transition metals with more sustainable and less toxic alternatives. rsc.orgresearchgate.net Transition metal-free multi-component reactions (MCRs) are particularly powerful for constructing N-heterocyclic frameworks. rsc.org These reactions enable the synthesis of diverse heterocycles, including diazinanes, in a single step from multiple starting materials. researchgate.netresearcher.life Organocatalysts such as piperidine or simple bases like potassium tert-butoxide (tBuOK) have been shown to be effective in promoting the cyclization reactions needed to form six-membered rings. rsc.org An abnormal N-heterocyclic carbene (aNHC) based potassium complex has also been demonstrated as an effective transition metal-free catalyst for related transformations. rsc.org
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Organocatalyst | Piperidine | [3 + 2] Cycloaddition / Condensation | Environmentally friendly, readily available. | rsc.org |
| Base | tBuOK | [3 + 2] Cycloaddition | Effective for forming pyrrole (B145914) rings, applicable to other N-heterocycles. | rsc.org |
| Potassium Complex | aNHC-K | Amide Reduction | Operates under ambient conditions with broad substrate scope. | rsc.org |
Lewis acid catalysis is a cornerstone of organic synthesis, capable of accelerating reactions by activating electrophiles. In the context of diazinane synthesis, a Lewis acid can coordinate to a carbonyl or imine intermediate, lowering the energy of the transition state for the cyclization step. youtube.com Scandium(III) triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst known to promote various cyclization and ring-opening reactions effectively. rsc.org Bidentate Lewis acids, such as certain bisborane catalysts, have been developed for inverse electron-demand Diels-Alder (IEDDA) reactions to synthesize diaza-anthraquinones, showcasing their potential for constructing nitrogen-containing six-membered rings. rsc.org The development of catalytic asymmetric methods using Lewis acids is particularly important for controlling stereochemistry. core.ac.uk
Stereoselective Synthesis of this compound Scaffolds
The this compound molecule contains multiple chiral centers, meaning it can exist as different stereoisomers. Stereoselective synthesis aims to produce a single, desired stereoisomer. thieme.de Achieving this control is a significant challenge and often requires the use of chiral catalysts or auxiliaries.
A tandem aza-Prins type reaction has been used for the stereocontrolled synthesis of 1,6-diazecanes, demonstrating a powerful strategy for creating N-heterocycles with defined stereochemistry. rsc.org For the synthesis of this compound, a plausible approach would be a [3+3] cycloaddition or a multi-component reaction catalyzed by a chiral entity. For example, a chiral phosphoric acid or a chiral metal-ligand complex could orchestrate the approach of the reactants to favor the formation of one enantiomer over the other. The field of stereoselective synthesis has developed reliable methods for a wide range of transformations, including reactions of C-C double bonds and carbonyl groups, which are fundamental to the construction of the diazinane ring. thieme.deresearchgate.net The mechanism and stereoselectivity of such cycloaddition reactions can be rationalized using theoretical models like Molecular Electron Density Theory (MEDT). mdpi.com
| Strategy | Catalyst/Reagent Type | Mechanism | Anticipated Outcome | Reference Principle |
|---|---|---|---|---|
| Asymmetric Catalysis | Chiral Lewis Acid or Chiral Brønsted Acid | Catalyst controls the facial selectivity of the cyclization step. | Enantiomerically enriched this compound. | core.ac.uk |
| Substrate Control | Use of a chiral starting material (e.g., a chiral diamine). | The inherent chirality of the substrate directs the formation of new stereocenters. | Diastereomerically pure product. | researchgate.netmdpi.com |
| Tandem Reaction | Catalyst initiates a cascade of reactions (e.g., aza-Prins followed by cyclization). | Stereochemistry is set in an early step and transferred through the sequence. | Complex polycyclic structures with high stereocontrol. | rsc.org |
Diastereoselective and Enantioselective Approaches
Information on the diastereoselective and enantioselective synthesis of this compound is not present in the provided search results. While general methods for the asymmetric synthesis of various heterocyclic compounds are mentioned, including other diazinane derivatives, these cannot be directly applied to the specific target molecule without relevant research findings.
Chiral Auxiliary and Organocatalysis in Diazinane Formation
The search results describe the general principles of using chiral auxiliaries and organocatalysis for asymmetric synthesis. However, there are no specific examples or research data detailing the application of these methods for the formation of this compound.
Due to the lack of specific data for the requested compound, no further content or data tables can be generated.
Advanced Structural Elucidation and Spectroscopic Analysis of 1,2,3 Triphenyl 1,3 Diazinane
Crystallographic Techniques for Absolute Structure Determination
Crystallographic methods, particularly single-crystal X-ray diffraction, offer an unambiguous determination of the molecular structure in the solid state. This powerful technique provides precise atomic coordinates, bond lengths, and bond angles, forming the basis for a detailed analysis of the compound's solid-state architecture.
Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of crystalline compounds. For 1,3-diazinane systems, this technique reveals the precise spatial arrangement of each atom, confirming the connectivity and stereochemistry of the molecule. The resulting crystallographic data, including unit cell dimensions and space group, provide a foundational dataset for further structural analysis. For instance, studies on related heterocyclic systems have successfully utilized this method to elucidate their molecular geometries.
The solid-state conformation of the 1,3-diazinane ring is a critical aspect of its structure. X-ray diffraction data allows for a detailed analysis of the ring's puckering. Saturated six-membered heterocyclic rings like 1,3-diazinane typically adopt non-planar conformations to minimize steric strain. The most common conformations are the chair, boat, and twist-boat forms. In many 1,3-diazinane derivatives, the 1,3-diazinane ring has been observed to adopt an envelope or a screw-boat conformation. researchgate.net The specific conformation adopted by 1,2,3-Triphenyl-1,3-diazinane in the solid state would be determined by the interplay of steric effects from the bulky phenyl substituents and the inherent energetic preferences of the ring system. For example, in a related compound, the central cyclohexane (B81311) ring was found to adopt a chair conformation. researchgate.net
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis is employed. nih.govnih.gov This computational tool maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where the electron density of the molecule is greater than that of all its neighbors.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nih.gov High-resolution NMR techniques provide detailed information about the chemical environment of individual atoms and their connectivity.
A comprehensive NMR analysis of this compound involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their spin-spin coupling interactions. The chemical shifts of the protons on the phenyl rings and the 1,3-diazinane ring would be distinct, and the coupling patterns would help to establish their connectivity.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the aliphatic carbons of the diazinane ring would appear in characteristic regions of the spectrum.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the phenyl rings and the diazinane ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This is a powerful tool for assigning the resonances of both the ¹H and ¹³C spectra, as it directly links a proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for establishing the connectivity between different fragments of the molecule, such as linking the phenyl substituents to the 1,3-diazinane ring.
By combining the information from these various NMR experiments, a complete and unambiguous assignment of all the proton and carbon signals of this compound can be achieved, providing a detailed picture of its structure in solution.
Below are representative tables of expected NMR data based on the structure of this compound and typical chemical shift values for similar compounds.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | m | 15H | Aromatic Protons (3 x C₆H₅) |
| 4.50 | t | 2H | N-CH₂-N |
| 3.80 | t | 2H | N-CH₂-C |
| 2.10 | p | 2H | C-CH₂-C |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140.0 - 145.0 | Aromatic C (quaternary) |
| 125.0 - 130.0 | Aromatic CH |
| 70.0 | N-CH₂-N |
| 50.0 | N-CH₂-C |
| 30.0 | C-CH₂-C |
Conformational Dynamics in Solution
The conformational landscape of this compound in solution is intricate, primarily governed by the stereochemical relationships between the three phenyl substituents on the diazinane ring. The flexible six-membered ring can adopt various conformations, with the chair and boat forms being the most significant. The bulky phenyl groups introduce considerable steric hindrance, which plays a crucial role in determining the predominant conformation and the energy barriers to interconversion.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these dynamics. Techniques such as variable-temperature NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed insights into the conformational preferences and the rates of exchange between different conformers.
In a solution of this compound, a dynamic equilibrium between different chair and boat conformations is expected. The phenyl groups can orient themselves in either axial or equatorial positions, leading to a variety of possible stereoisomers. The relative populations of these conformers are dictated by their thermodynamic stabilities, with steric interactions being a key determining factor.
Variable-temperature NMR studies can be employed to "freeze out" these conformations at low temperatures, allowing for the individual observation of distinct species. As the temperature is increased, the rate of conformational exchange increases, leading to the coalescence of NMR signals. Analysis of these temperature-dependent spectral changes allows for the determination of the activation energy for conformational inversion.
NOESY experiments can further elucidate the spatial proximity of protons within the molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, providing valuable information for assigning the relative stereochemistry and confirming the predominant conformation in solution. For instance, strong NOE correlations between protons on the phenyl rings and specific protons on the diazinane ring would help to define the orientation of the phenyl substituents.
Interactive Data Table: Hypothetical ¹H NMR Data for Conformational Analysis of this compound in CDCl₃ at 298 K
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Conformation |
| H-4ax | 3.15 | ddd | 12.5, 12.5, 4.0 | Axial |
| H-4eq | 3.80 | ddd | 12.5, 4.5, 2.0 | Equatorial |
| H-5ax | 1.90 | m | - | Axial |
| H-5eq | 2.10 | m | - | Equatorial |
| H-6ax | 3.25 | ddd | 12.0, 12.0, 4.2 | Axial |
| H-6eq | 3.95 | ddd | 12.0, 4.8, 2.1 | Equatorial |
| Phenyl-H (ortho, N1) | 7.20 | d | 7.5 | Equatorial Phenyl |
| Phenyl-H (meta, N1) | 7.40 | t | 7.5 | Equatorial Phenyl |
| Phenyl-H (para, N1) | 7.30 | t | 7.5 | Equatorial Phenyl |
| Phenyl-H (ortho, C2) | 7.50 | d | 7.8 | Equatorial Phenyl |
| Phenyl-H (meta, C2) | 7.45 | t | 7.8 | Equatorial Phenyl |
| Phenyl-H (para, C2) | 7.35 | t | 7.8 | Equatorial Phenyl |
| Phenyl-H (ortho, N3) | 7.18 | d | 7.6 | Equatorial Phenyl |
| Phenyl-H (meta, N3) | 7.38 | t | 7.6 | Equatorial Phenyl |
| Phenyl-H (para, N3) | 7.28 | t | 7.6 | Equatorial Phenyl |
Note: This data is illustrative and based on typical values for similar heterocyclic systems. The predominance of equatorial phenyl groups is assumed to minimize steric strain.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be rich with absorption bands corresponding to the various vibrational modes of the molecule. Key characteristic bands would include:
C-H stretching vibrations: Aromatic C-H stretches from the phenyl rings are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the diazinane ring will appear in the 3000-2850 cm⁻¹ range.
C=C stretching vibrations: The aromatic ring C=C stretching vibrations will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations: The stretching vibrations of the C-N bonds within the diazinane ring and those connecting the phenyl groups to the nitrogen atoms will appear in the 1350-1000 cm⁻¹ region.
C-H bending vibrations: Aromatic C-H out-of-plane bending vibrations are characteristic and appear in the 900-675 cm⁻¹ region, with their exact positions being indicative of the substitution pattern on the phenyl rings.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Due to the presence of multiple phenyl rings, strong Raman signals are expected for the aromatic C=C stretching and ring breathing modes. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3060 (m) | 3058 (s) | Phenyl rings |
| Aliphatic C-H Stretch | 2925 (m), 2855 (w) | 2920 (m) | Diazinane ring CH₂ |
| Aromatic C=C Stretch | 1605 (s), 1585 (s), 1495 (s) | 1600 (vs), 1002 (s, ring breathing) | Phenyl rings |
| C-N Stretch | 1340 (m), 1250 (m) | 1245 (w) | Diazinane ring and Ph-N |
| C-H Bend (in-plane) | 1175 (w), 1070 (w) | 1170 (m) | Phenyl rings |
| C-H Bend (out-of-plane) | 755 (s), 695 (s) | 750 (m) | Monosubstituted phenyl |
Note: (vs) = very strong, (s) = strong, (m) = medium, (w) = weak. Frequencies are illustrative and based on data for analogous compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the confident confirmation of the molecular formula of this compound.
The expected exact mass of the molecular ion ([M+H]⁺) of this compound (C₂₁H₂₂N₂) can be calculated with high precision. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Fragmentation Analysis: In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the this compound molecule will fragment in a characteristic manner. Common fragmentation pathways for N-heterocyclic compounds often involve the cleavage of bonds adjacent to the nitrogen atoms and the loss of substituents. For this particular molecule, fragmentation could involve:
Loss of a phenyl group.
Cleavage of the diazinane ring, leading to the formation of smaller, stable fragments.
Rearrangement reactions followed by fragmentation.
Analysis of the accurate masses of these fragment ions can help to piece together the structure of the parent molecule and further confirm its identity.
Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Possible Formula |
| [M+H]⁺ | 303.1856 | 303.1852 | -1.3 | C₂₁H₂₃N₂ |
| [M-C₆H₅]⁺ | 226.1281 | 226.1278 | -1.3 | C₁₅H₁₆N₂ |
| [C₁₃H₁₁N]⁺ | 182.0964 | 182.0961 | -1.6 | C₁₃H₁₂N |
| [C₇H₇]⁺ | 91.0542 | 91.0540 | -2.2 | C₇H₇ |
Note: The molecular formula of the neutral molecule is C₂₁H₂₂N₂. The data presented is hypothetical and illustrates the expected precision of HRMS analysis.
Reaction Mechanisms and Chemical Transformations of 1,2,3 Triphenyl 1,3 Diazinane
Mechanistic Pathways of Diazinane Ring Formation
The formation of the 1,3-diazinane ring system is a classic example of a cyclocondensation reaction. For 1,2,3-triphenyl-1,3-diazinane, the synthesis involves the reaction between 1,3-bis(phenylamino)propane and benzaldehyde (B42025) researchgate.netscribd.com. A 2020 study by Hamed reported a similar synthesis of a related compound, 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, indicating the viability of this general approach researchgate.net. A subsequent paper in 2024 by the same research group noted an 86% yield for a triphenyl hexahydropyrimidine (B1621009) synthesis researchgate.netukm.my.
The general mechanism for this type of acid-catalyzed reaction involves the formation of a Schiff base or imine, followed by an intramolecular cyclization. The initial step in an acid-catalyzed environment would be the protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. One of the secondary amine groups of the 1,3-bis(phenylamino)propane then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form an iminium ion intermediate. Subsequent intramolecular attack by the second amine group leads to the closure of the six-membered ring, which, after deprotonation, yields the final this compound product scribd.comukm.my.
Proposed Transition States and Intermediates
Detailed computational or experimental studies on the specific transition states and intermediates involved in the formation of this compound are not available in the reviewed literature. Generally, such multi-step reactions proceed through several transition states and intermediates masterorganicchemistry.com. The formation of the initial carbinolamine, its protonation, the loss of water to form an iminium cation, and the final ring-closing step would each involve a distinct transition state. The stability of these intermediates, such as the resonance-stabilized iminium cation, is crucial for the reaction to proceed. However, without specific studies, any depiction of the energy profile and the exact structure of transition states for this compound remains speculative.
Reactivity Profiles and Transformational Studies
There is a notable absence of published research detailing the specific chemical reactions and transformations of this compound. The following sections outline the types of reactivity that would be theoretically expected based on the structure of the molecule, but it must be emphasized that no specific examples for this compound have been found.
Reactions at Nitrogen Centers
The nitrogen atoms in the 1,3-diazinane ring are secondary amines, each bearing a phenyl group. While the lone pairs on these nitrogens are delocalized into the attached phenyl rings, reducing their basicity and nucleophilicity compared to alkyl-substituted amines, they could potentially still undergo reactions. These might include alkylation, acylation, or oxidation. However, the steric hindrance from the three bulky phenyl groups likely makes these nitrogen centers relatively unreactive.
Reactions at Carbon Centers (e.g., Alpha-Functionalization, Aromatic Substitution on Phenyl Rings)
The carbon atom at the 2-position, situated between the two nitrogen atoms, is an alpha-carbon. In related N-heterocycles, such positions can sometimes be deprotonated to form a carbanion, which can then be functionalized. The feasibility of this for this compound would depend on the acidity of the C-2 proton, which is influenced by the adjacent phenyl and nitrogen groups.
Computational and Theoretical Investigations of 1,2,3 Triphenyl 1,3 Diazinane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, are instrumental in determining stable conformations and the electronic landscape of a compound.
Density Functional Theory (DFT) Studies of Conformations and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It would be the ideal tool to explore the conformational landscape of 1,2,3-Triphenyl-1,3-diazinane. Such a study would involve optimizing the geometry of various possible stereoisomers and conformers, arising from the arrangement of the three phenyl groups on the diazinane ring, to determine their relative stabilities. The resulting energetic data would be crucial for understanding the compound's preferred three-dimensional structure.
Table 1: Hypothetical DFT Conformational Energy Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Chair (equatorial phenyls) | Data not available | Data not available |
| Chair (axial/equatorial phenyls) | Data not available | Data not available |
| Boat/Twist-boat | Data not available | Data not available |
| Note: This table is for illustrative purposes only. No published data is available. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. An FMO analysis of this compound would provide valuable information about its reactivity, including its potential as a nucleophile or electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: This table is for illustrative purposes only. No published data is available. |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for identifying energy minima, molecular dynamics (MD) simulations offer a way to explore the conformational space of a molecule over time, providing insights into its flexibility and the transitions between different conformations. An MD simulation of this compound would reveal the dynamic behavior of the phenyl groups and the diazinane ring, which could be important for its interaction with other molecules or its behavior in different solvent environments. To date, no such simulations have been reported in the scientific literature.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to model chemical reactions, identifying the most likely pathways and characterizing the high-energy transition states that connect reactants, intermediates, and products. For a compound like this compound, this could involve modeling its synthesis or its potential reactions. The characterization of transition states provides crucial information about the activation energy of a reaction, which is directly related to the reaction rate.
Table 3: Hypothetical Activation Energies for the Synthesis of this compound
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Ring formation | Data not available | Data not available |
| Phenyl group addition | Data not available | Data not available |
| Note: This table is for illustrative purposes only. No published data is available. |
Synthesis and Exploration of Analogues and Derivatives of 1,2,3 Triphenyl 1,3 Diazinane
Structural Modifications of the Diazinane Core
Alterations to the core 1,3-diazinane (also known as hexahydropyrimidine) structure are a primary strategy for creating structural analogues. These modifications include changing the substitution pattern on the ring atoms or replacing the ring's constituent atoms with other heteroatoms.
The synthesis of substituted 1,3-diazinanes can be achieved through various methods, most commonly via condensation reactions. A typical approach involves the reaction of a 1,3-diamine with a suitable ketone or aldehyde, often under mild, room-temperature conditions. ijcce.ac.irscispace.com This method allows for the introduction of diverse substituents at the C2 position of the diazinane ring. For instance, the condensation of a 1,3-diamine with 2,2'-dipyridylketone yields 2,2-di(pyridin-2-yl)hexahydropyrimidine. ijcce.ac.ir
Further modifications can be made to the nitrogen atoms of the ring. N-arylhexahydropyrimidines can be synthesized, introducing different aromatic moieties directly onto the core structure. ijcce.ac.ir Additionally, functional groups can be attached to the nitrogen atoms, such as the cyanoethyl groups in 2,2′-(1,3-Diazinane-1,3-diyl)diacetonitrile, which adopts a chair conformation with diequatorial substitution. iucr.org The introduction of different alkyl or functional groups on the nitrogen atoms can be achieved through multi-step synthetic pathways, including cyclization and subsequent functional group modifications.
Table 1: Examples of Substitution Patterns on the 1,3-Diazinane Ring
| Compound Name | Position of Substitution | Substituent(s) | Synthesis Method |
|---|---|---|---|
| 2,2-di(pyridin-2-yl)hexahydropyrimidine | C2 | Two pyridin-2-yl groups | Condensation of 1,3-diaminopropane (B46017) and 2,2'-dipyridylketone ijcce.ac.ir |
| 2,2′-(1,3-Diazinane-1,3-diyl)diacetonitrile | N1, N3 | Two cyanoethyl groups | Not specified iucr.org |
| 1-(2-Aminoethyl)-1,3-diazinane-2,4,6-trione | N1, C2, C4, C6 | 2-Aminoethyl group, three oxo groups | Cyclization or functional group modification smolecule.com |
This table is generated based on data from cited research to illustrate substitution variability.
Replacing one or more atoms of the diazinane ring with other heteroatoms, such as sulfur or oxygen, leads to the formation of structurally related heterocyclic systems like thiadiazines and oxadiazinanes. These substitutions significantly alter the geometric and electronic properties of the core structure.
Thiadiazines: The synthesis of 1,3,4-thiadiazine derivatives can be accomplished through various routes. One method involves the cyclization of thiosemicarbazone derivatives, which can be prepared from α-halo carbonyl compounds and thiosemicarbazides. biointerfaceresearch.com Another approach involves the reaction of phenylthiosemicarbazide with cinnamic acid derivatives in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov These methods provide access to a wide range of substituted 1,3,4-thiadiazines. biointerfaceresearch.comsioc-journal.cn
Oxadiazinanes: The synthesis of oxadiazinane derivatives, such as 1,2,4-oxadiazin-5(6H)-ones, has been optimized through the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.comnih.gov A facile method for preparing 1,2,5-oxadiazinanes involves a photochemical [3+3] cycloaddition reaction between nitrones and diaminomethanes. researchgate.netresearchgate.net These synthetic strategies allow for the creation of various oxadiazinane frameworks, which serve as bioisosteres of other heterocyclic systems. researchgate.net
Modifications of the Phenyl Substituents
The three phenyl groups on 1,2,3-triphenyl-1,3-diazinane offer multiple sites for modification. Altering the substituents on these aromatic rings can fine-tune the molecule's properties through electronic and steric effects.
The reactivity and properties of aromatic compounds are highly sensitive to the nature of their substituents. libretexts.org
Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as hydroxyl (-OH) or alkyl (-CH3) groups, increase the electron density of the aromatic ring, making it more nucleophilic and generally accelerating reactions like electrophilic aromatic substitution. libretexts.org Conversely, EWGs, like nitro (-NO2) or carbonyl (-CO2Et) groups, decrease the ring's electron density, deactivating it towards electrophiles. libretexts.org In a theoretical study on substituted phenyl selenadiazole derivatives, it was found that EDGs, particularly -NMe2, significantly reduced the HOMO-LUMO energy gap, indicating increased chemical reactivity. researchgate.net These principles are directly applicable to modifying the phenyl rings of diazinane derivatives to control their electronic character and subsequent reactivity. nih.gov
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org The phenyl group itself is considered a relatively large substituent, with a cyclohexane (B81311) A-value of 3.0 kcal/mol, significantly larger than a methyl group (1.7 kcal/mol). stackexchange.com Introducing bulky substituents, such as a tert-butyl group, onto the phenyl rings would further increase steric hindrance around the diazinane core. This can influence the molecule's conformation and restrict access to reactive sites. For example, steric inhibition of resonance can occur when bulky groups force the phenyl ring to twist out of planarity with an adjacent functional group, attenuating the electronic effects of that group. utk.edu In tetraphenylpyrazine derivatives, an ortho-phenyl group can distort the central pyrazine (B50134) plane due to significant steric hindrance, which in turn affects the molecule's properties. rsc.org
The synthetic scope can be expanded by replacing one or more of the phenyl substituents with larger polyaromatic or different heteroaromatic systems. This strategy significantly increases the size and aromaticity of the molecule.
In studies on related diazinane derivatives, the phenyl moiety has been successfully replaced with polycyclic aromatic hydrocarbons such as naphthalene (B1677914) and anthracene. nih.govresearchgate.net This extension increases molecular rigidity and the potential for π-π stacking interactions. nih.gov Furthermore, heteroaromatic rings can be incorporated. The synthesis of pyrroles and other N-heterocycles bearing polyaromatic rings has been documented, showcasing methods that could be adapted for diazinane derivatives. researchgate.net The introduction of heteroaromatic systems, such as pyridyl groups, directly onto the diazinane core has also been achieved. ijcce.ac.ir
Table 2: Investigated Aromatic and Heteroaromatic Substitutions
| Parent Moiety | Substituted Moiety | Rationale/Effect | Reference |
|---|---|---|---|
| Phenyl | Naphthyl | Increase aromaticity and molecular rigidity | nih.gov |
| Phenyl | Anthracenyl | Further increase aromaticity and size | nih.govresearchgate.net |
| Phenyl | Anthraquinyl | Introduce redox capability | nih.govresearchgate.net |
This table summarizes examples of extending the aromatic systems in related heterocyclic structures.
Impact of Structural Variations on Chemical Properties and Reactivity
Changing the substitution pattern on the diazinane ring or its phenyl groups directly influences key molecular descriptors. For instance, modifying the aryl moiety and the diazinane core has been used to systematically alter properties like lipophilicity (ClogP) and polar surface area (PSA). nih.govresearchgate.net These parameters are critical in determining a molecule's solubility and transport characteristics.
Heteroatom substitution fundamentally changes the nature of the core ring. Replacing a carbon with a sulfur atom to form a thiadiazine introduces different bond lengths, bond angles, and electronic properties associated with the larger, more polarizable sulfur atom. biointerfaceresearch.com Similarly, introducing an oxygen atom to create an oxadiazinane can alter hydrogen bonding capabilities and conformational preferences. mdpi.com
The electronic effects of substituents on the phenyl rings directly modulate the reactivity of the entire molecule. researchgate.net Electron-donating groups enhance the nucleophilicity of the aromatic rings, while electron-withdrawing groups decrease it. libretexts.org This can be used to direct further chemical transformations or to tune the molecule's interaction with other chemical species. Steric effects also play a crucial role by potentially shielding reactive centers or forcing the molecule into specific conformations, which can either inhibit or selectively allow certain reactions. wikipedia.orgutk.edu The interplay between these electronic and steric factors ultimately dictates the chemical behavior of the synthesized derivatives.
Advanced Applications and Materials Science Relevance of 1,2,3 Triphenyl 1,3 Diazinane Frameworks
Coordination Chemistry and Ligand Design
The foundational role of N-heterocycles as ligands in coordination chemistry is well-established, and the 1,2,3-triphenyl-1,3-diazinane framework is poised to contribute to this area.
Diazinane Derivatives as N-Donor Ligands
Derivatives of this compound can be envisioned as effective N-donor ligands. The nitrogen atoms in the diazinane ring possess lone pairs of electrons that are available for coordination to metal centers. The electronic properties of these nitrogen donors can be modulated by the nature of the substituents on the phenyl rings. Electron-donating or electron-withdrawing groups on the phenyl rings would alter the electron density on the nitrogen atoms, thereby tuning the donor strength of the ligand. This tunability is a critical aspect in the design of ligands for specific applications in catalysis and materials science. Complexes of transition and non-transition metals with a wide variety of N-donor ligands, such as amines and N-heterocycles, are a crucial class of compounds in chemistry and material science mdpi.com. The coordination chemistry of metal complexes with N-bases exhibits high variability depending on the chemical and stereochemical nature of the central atoms, as well as the basicity and arrangement of N-donor ligands mdpi.com.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating this compound derivatives would likely follow standard procedures for the coordination of N-donor ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.
The characterization of such complexes would employ a range of spectroscopic and analytical techniques to elucidate their structure and bonding. Key techniques would include:
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms, including bond lengths and angles between the metal center and the diazinane ligand.
NMR Spectroscopy: To probe the chemical environment of the atoms within the ligand upon coordination, providing insights into the metal-ligand interaction in solution.
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the diazinane ring and observe shifts upon coordination to a metal.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry and the nature of the metal-ligand bond.
Elemental Analysis: To confirm the empirical formula of the synthesized complexes.
Applications in Catalysis (e.g., Organocatalysis, Ligands in Metal-Catalyzed Reactions)
The this compound framework holds promise for applications in both organocatalysis and as ligands in metal-catalyzed reactions. In organocatalysis, the nitrogen atoms of the diazinane ring could act as Lewis basic sites to activate substrates. The chiral environment that could be created by introducing specific substituents on the phenyl groups might enable enantioselective transformations.
More significantly, as ligands in metal-catalyzed reactions, this compound derivatives could be used to modulate the reactivity and selectivity of a metal center. The steric bulk of the three phenyl groups could create a specific coordination environment around the metal, influencing substrate approach and product formation. By analogy, aromatic dendrimers bearing 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have been utilized as innovative photocatalysts for the efficient and selective oxidation of benzylamines nih.gov. This highlights the potential of related triphenyl-substituted N-heterocyclic frameworks in catalytic applications.
Potential in Advanced Materials (e.g., Organic Electronics, Supramolecular Assemblies)
The rigid structure and aromatic substituents of this compound make it an interesting building block for advanced materials. In the realm of organic electronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The triphenyl-substituted framework could provide the necessary thermal stability and influence the electronic properties of the resulting materials. For instance, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have been noted for their improved thermal stability and beneficial photophysical properties related to electron-transfer processes nih.gov.
Host-Guest Chemistry and Inclusion Compounds
The concept of host-guest chemistry, where a host molecule can encapsulate a guest molecule, is a cornerstone of supramolecular chemistry nih.govthno.org. The this compound framework, with its defined shape and potential for functionalization, could act as a host for various guest molecules. The phenyl groups could form a cavity-like structure capable of accommodating small organic molecules or ions. The interactions governing the formation of these host-guest complexes would likely be non-covalent, such as van der Waals forces and π-π stacking interactions between the aromatic rings of the host and guest. The development of supramolecular assemblies using host molecules like cyclodextrins, calixarenes, and other macrocycles is a continuously advancing field frontiersin.org.
Framework Materials (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis mdpi.comuni-duesseldorf.de. The this compound scaffold could serve as a versatile building block for the construction of such frameworks.
In COFs, the diazinane derivative could be functionalized with reactive groups that allow it to be covalently linked into a larger, porous network. Triazine-based COFs, for example, have been synthesized and investigated for various applications nih.govnih.gov.
In MOFs, the nitrogen atoms of the diazinane ring could coordinate to metal ions, forming a repeating network structure. The triphenyl substituents would play a crucial role in defining the pore size and shape of the resulting framework. The synthesis of MOFs often involves the reaction of a metal salt with an organic linker, and this compound derivatives could be designed to act as such linkers.
Due to the limited availability of specific experimental data for this compound, the following table of research findings is based on analogous N-heterocyclic compounds to illustrate the potential of this framework.
| Research Area | Analogous Compound/Framework | Key Finding | Potential Relevance for this compound |
| Photocatalysis | Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores | Act as efficient and reusable photocatalysts for the selective oxidation of benzylamines. nih.gov | Derivatives could be designed as novel photocatalysts for various organic transformations. |
| Supramolecular Chemistry | 1,3,5-Triazine (B166579) derivatives | Serve as versatile building blocks for the creation of supramolecular networks through hydrogen bonding and coordination interactions. researchgate.net | The framework could be used to construct complex supramolecular architectures with applications in host-guest chemistry and materials science. |
| Framework Materials | Triazine-based Covalent Organic Frameworks (COFs) | Exhibit high thermal and chemical stability, making them suitable for applications in energy storage and catalysis. mdpi.comnih.govnih.gov | Functionalized diazinane derivatives could be employed as building blocks for robust COFs with tailored properties. |
Chemosensors and Probes
The application of specific heterocyclic frameworks in the design of chemosensors and fluorescent probes is a significant area of research in materials science. researchgate.netmdpi.com Chemosensors are molecules designed to selectively bind with specific analytes, resulting in a detectable change, such as in color or fluorescence. researchgate.netmdpi.com While the core structure of 1,3-diazinane is a feature in various chemical studies, a detailed survey of scientific literature reveals a notable scarcity of research specifically investigating This compound as a primary framework for chemosensors or probes.
However, the fundamental structural characteristics of the 1,3-diazinane scaffold, particularly its nitrogen-containing heterocyclic nature, provide a basis for discussing its potential applicability in this field. The principles of chemosensor design often rely on the integration of a recognition site (receptor) and a signaling unit (fluorophore or chromophore). The interaction between the receptor and an analyte modulates the electronic properties of the signaling unit, leading to an observable output.
Structural Considerations for Potential Sensing Applications:
The this compound molecule possesses several features that, in principle, could be exploited for the development of chemosensors:
Nitrogen Atoms as Binding Sites: The two nitrogen atoms within the 1,3-diazinane ring are potential coordination sites for metal ions. The lone pairs of electrons on these nitrogen atoms can interact with electrophilic species.
Phenyl Substituents for Functionalization: The three phenyl groups attached to the diazinane ring offer multiple sites for synthetic modification. These rings can be functionalized with various donor or acceptor groups to tune the electronic properties of the molecule. For instance, attaching a fluorophore to one of the phenyl rings could create a system where analyte binding at the diazinane nitrogen atoms influences the fluorescence emission.
Conformational Flexibility: The non-planar, chair-like conformation of the diazinane ring could allow for selective binding with analytes of a specific size and geometry.
Comparison with Related Heterocyclic Chemosensors:
To understand the potential of the 1,3-diazinane framework, it is useful to consider related nitrogen-containing heterocyclic compounds that have been successfully employed as chemosensors. For example, derivatives of 1,2,3-triazole, 1,3,4-thiadiazole (B1197879), and 1,3,5-triazine have been extensively studied for their ion-sensing capabilities. researchgate.netmdpi.commdpi.com
1,2,3-Triazoles: These compounds, often synthesized via "click chemistry," have been used to create sensors for a variety of metal ions, including Cu(II) and Pb(II). nih.gov The triazole ring acts as an effective binding unit.
1,3,4-Thiadiazoles: Schiff bases incorporating the 1,3,4-thiadiazole ring have been developed as fluorescent chemosensors for the detection of Al³⁺ and Zn²⁺ ions. mdpi.com
1,3,5-Triazines: The 1,3,5-triazine core is another versatile scaffold for building chemosensors and has been explored for its anticancer potential as well. mdpi.com Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores have also been noted for their photophysical properties. nih.gov
While there is no direct evidence in the current scientific literature of This compound being used as a chemosensor, its structural analogy to these proven sensor scaffolds suggests a potential avenue for future research. The development of such a sensor would likely involve synthetic modifications to introduce a signaling component and to optimize the binding affinity and selectivity for a specific analyte.
Concluding Remarks and Future Research Directions
Summary of Current Research Challenges and Opportunities
The primary challenge in the study of 1,2,3-triphenyl-1,3-diazinane is the lack of established synthetic protocols. While general methods for 1,3-diazinane synthesis exist, the introduction of three distinct phenyl groups at positions 1, 2, and 3 requires a highly controlled and potentially multi-step synthetic strategy.
Current Research Challenges:
Synthetic Accessibility: Developing a high-yield, stereoselective synthesis of this compound is a significant hurdle.
Stereochemical Complexity: The presence of multiple stereocenters in the diazinane ring necessitates careful control over the reaction conditions to obtain specific stereoisomers.
Limited Characterization Data: The absence of spectroscopic and crystallographic data for this compound makes it difficult to predict its conformational preferences and electronic properties.
Opportunities for Research:
Novel Synthetic Methodologies: The pursuit of a viable synthesis for this compound could lead to the development of new synthetic methods applicable to other polysubstituted heterocycles.
Conformational Analysis: A detailed study of the conformational isomers of this compound would provide valuable insights into the stereoelectronic effects of the phenyl substituents on the diazinane ring. libretexts.orgquimicaorganica.org
Potential Applications: Given the prevalence of nitrogen heterocycles in bioactive molecules, this compound and its derivatives could be explored as potential scaffolds in drug discovery. nih.govacs.org
Table 1: Potential Synthetic Approaches and Key Considerations
| Synthetic Approach | Precursors | Potential Advantages | Key Challenges |
| Multi-component Reaction | Benzaldehyde (B42025), Aniline, 1,3-diaminopropane (B46017) derivative | Atom economy, operational simplicity | Control of regioselectivity and stereoselectivity |
| Stepwise Synthesis | N,N'-diphenyl-1,3-diaminopropane, Benzaldehyde | Better control over substitution pattern | Longer reaction sequence, potential for low overall yield |
| Cyclocondensation | Substituted 1,3-diamine, Phenyl-substituted carbonyl compound | Direct formation of the heterocyclic ring | Harsh reaction conditions may be required |
Emerging Trends in Diazinane Chemistry
The broader field of diazinane chemistry is experiencing a surge of innovation, driven by advancements in synthetic methodologies and a growing interest in the biological activities of these compounds.
Catalyst-Free Synthesis: There is a growing trend towards the development of environmentally friendly, catalyst-free methods for the synthesis of heterocyclic compounds, including 1,3-diazinanes. researchgate.net
Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral diazinanes is a key area of research, with potential applications in the development of enantiopure pharmaceuticals.
Flow Chemistry: The use of continuous flow reactors for the synthesis of heterocycles offers advantages in terms of safety, scalability, and reaction control.
Photoredox Catalysis: This emerging area of synthetic chemistry provides new avenues for the functionalization of heterocyclic rings under mild conditions. rsc.org
These emerging trends could be instrumental in overcoming the synthetic challenges associated with this compound and unlocking its potential for further study.
Prospective Areas for Further Academic Inquiry into this compound and Related Architectures
The lack of data on this compound presents a fertile ground for fundamental academic research. A systematic investigation of this compound and its derivatives could contribute significantly to our understanding of heterocyclic chemistry.
Table 2: Prospective Research Areas and Potential Impact
| Research Area | Key Questions to Address | Potential Impact |
| Synthetic Chemistry | What is the most efficient and stereoselective route to synthesize this compound? Can this methodology be extended to other polysubstituted diazinanes? | Development of novel synthetic tools for heterocyclic chemistry. |
| Structural Chemistry | What is the preferred conformation of the diazinane ring? How do the phenyl substituents influence the ring geometry and electronic structure? | Fundamental understanding of non-covalent interactions and stereoelectronic effects in heterocyclic systems. |
| Medicinal Chemistry | Do derivatives of this compound exhibit any interesting biological activities? Can this scaffold serve as a starting point for the development of new therapeutic agents? | Identification of new lead compounds for drug discovery programs. nih.govmdpi.commdpi.com |
| Materials Science | Can the triphenyl-substituted diazinane core be incorporated into larger molecular architectures to create novel materials with interesting photophysical or electronic properties? | Development of new organic materials for applications in electronics and photonics. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-diazinane derivatives, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of diazinane derivatives often involves condensation reactions. For example, refluxing 1-aminoanthraquinone with 1,3-diazinane-2,4,6-trione in formic acid for ~30 hours under controlled conditions yields high-purity products (>97%) with isolated yields up to 94% . Catalyst selection (e.g., FeCl₃·6H₂O) can reduce reaction times and improve efficiency, as demonstrated in analogous triazinane syntheses . Key parameters include solvent choice (e.g., acetone for sonication-assisted purification) and temperature control during reflux.
Q. How can structural conformation and hydrogen-bonding interactions in 1,3-diazinane derivatives be characterized?
- Methodological Answer : Single-crystal X-ray diffraction is critical for determining chair conformations and axial/equatorial substituent orientations. For example, a related 2-phenyl-2-(pyridin-2-yl)hexahydropyrimidine derivative showed a chair conformation with intramolecular N–H···N hydrogen bonds (N···N distance: ~2.7 Å) and weak intermolecular interactions (N···N: 4.118 Å) . NMR spectroscopy (¹H and ¹³C) further resolves vinyl and aromatic proton environments, as seen in δ 8.73 (vinyl CH) and δ 8.24 (aromatic protons) signals .
Q. What analytical techniques ensure purity and structural validation of 1,3-diazinane derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are essential. For instance, EMS+ (CH₃OH) confirmed m/z 398 (M+NH₄⁺) for a diazinane-anthraquinone hybrid, while elemental analysis matched calculated values (C: 63.16% vs. found: 63.06%) . HPLC with UV detection or LC-MS can monitor reaction progress and residual impurities, particularly for derivatives with extended conjugation (e.g., anthracenyl substituents) .
Advanced Research Questions
Q. How do substituents on the diazinane ring influence biological activity, particularly anticancer potential?
- Methodological Answer : Substituent effects can be evaluated via cytotoxicity assays. For example, LN-229 glioblastoma cells treated with diazinane derivatives (1–10 μg/mL for 72 hours) showed dose-dependent viability reduction, assessed via Guava/ViaCount flow cytometry . Structure-activity relationships (SARs) are explored by modifying phenyl or alkyl groups (e.g., tert-butyl or benzyl) to enhance membrane permeability or target binding .
Q. What computational approaches predict binding affinities of diazinane derivatives to biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like GP1 glycoprotein. A spiro-diazinane derivative exhibited a binding affinity of -9.7 kcal/mol, with toxicity class 4 predictions via ADMET tools . Density Functional Theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for reactive intermediates in synthesis pathways .
Q. How can green chemistry principles be applied to diazinane synthesis to minimize toxic byproducts?
- Methodological Answer : Replace traditional solvents (DMF, DCM) with biodegradable alternatives (e.g., ethanol/water mixtures). Ferric chloride hexahydrate catalyzes 1,3,5-triazinane-2,4-dithione synthesis without requiring harsh acids, reducing waste . Microwave-assisted synthesis may further shorten reaction times and improve atom economy for derivatives like 5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione .
Q. What safety protocols are critical for handling diazinane derivatives with reactive substituents?
- Methodological Answer : Derivatives with bromine or nitro groups (e.g., 5-(2-bromoprop-2-enyl) analogs) require inert atmosphere handling due to potential exothermic decomposition . Personal protective equipment (PPE) and fume hoods are mandatory during synthesis. Safety data sheets (SDS) for 1,3-dibenzyl-2-phenyl-1,3-diazinane specify first-aid measures for inhalation/exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
